

Downstream Signaling Pathways Affected by Umbralisib Tosylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Umbralisib Tosylate*

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Introduction

Umbralisib Tosylate, formerly known as TGR-1202, is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).^{[1][2]} Its unique mechanism of action, targeting two distinct signaling pathways implicated in the pathogenesis of various B-cell malignancies, has positioned it as a significant agent in the landscape of targeted cancer therapies.^[3] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by Umbralisib, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. Although Umbralisib was voluntarily withdrawn from the market due to safety concerns observed in the UNITY-CLL clinical trial, a thorough understanding of its mechanism of action remains critical for the ongoing development of kinase inhibitors and for researchers studying B-cell signaling.^[4]

Core Mechanisms of Action

Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key enzymes: PI3K δ and CK1 ϵ . This dual inhibition leads to the disruption of multiple pro-survival and proliferative signaling pathways within malignant B-cells.^[3]

Inhibition of the PI3K δ /AKT/mTOR Signaling Pathway

The PI3K pathway is a central regulator of cell growth, survival, and metabolism.[5] The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is frequently overactive in B-cell malignancies, making it a prime therapeutic target.[6][7] Umbralisib selectively inhibits PI3K δ , preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5]

The subsequent decrease in AKT phosphorylation and activation has several profound downstream consequences:

- **Inhibition of mTOR:** Activated AKT promotes the activity of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. Umbralisib's inhibition of the PI3K δ /AKT axis leads to decreased mTOR signaling.[8][9]
- **Modulation of Apoptotic Threshold:** AKT phosphorylates and inactivates several pro-apoptotic proteins, including BAD and the Forkhead box O (FOXO) family of transcription factors. By inhibiting AKT, Umbralisib can lead to the dephosphorylation and activation of these pro-apoptotic factors, thereby lowering the threshold for apoptosis in cancer cells.
- **Regulation of Cell Cycle Progression:** The PI3K/AKT pathway influences the expression and activity of cell cycle regulators. Inhibition of this pathway can contribute to cell cycle arrest.

Inhibition of the Casein Kinase 1 Epsilon (CK1 ϵ) and its Impact on WNT/ β -catenin and Oncoprotein Translation

A distinguishing feature of Umbralisib is its inhibitory activity against CK1 ϵ . [10] This enzyme is a critical component of several signaling pathways implicated in cancer.

- **Modulation of the WNT/ β -catenin Pathway:** CK1 ϵ is a key positive regulator of the canonical WNT signaling pathway. It phosphorylates components of the β -catenin destruction complex, leading to its inactivation and the subsequent stabilization and nuclear translocation of β -catenin. In the nucleus, β -catenin acts as a transcriptional co-activator for genes involved in cell proliferation and survival. By inhibiting CK1 ϵ , Umbralisib is proposed to enhance the

activity of the β -catenin destruction complex, leading to decreased nuclear β -catenin and reduced transcription of WNT target genes.[10][11]

- Regulation of Oncoprotein Translation: CK1 ϵ has been shown to play a pivotal role in the translation of key oncoproteins, including c-MYC, BCL2, and CCND1 (Cyclin D1).[10][11] Inhibition of CK1 ϵ by Umbralisib can therefore lead to a reduction in the levels of these critical drivers of cancer cell growth and survival.[12][13][14][15]

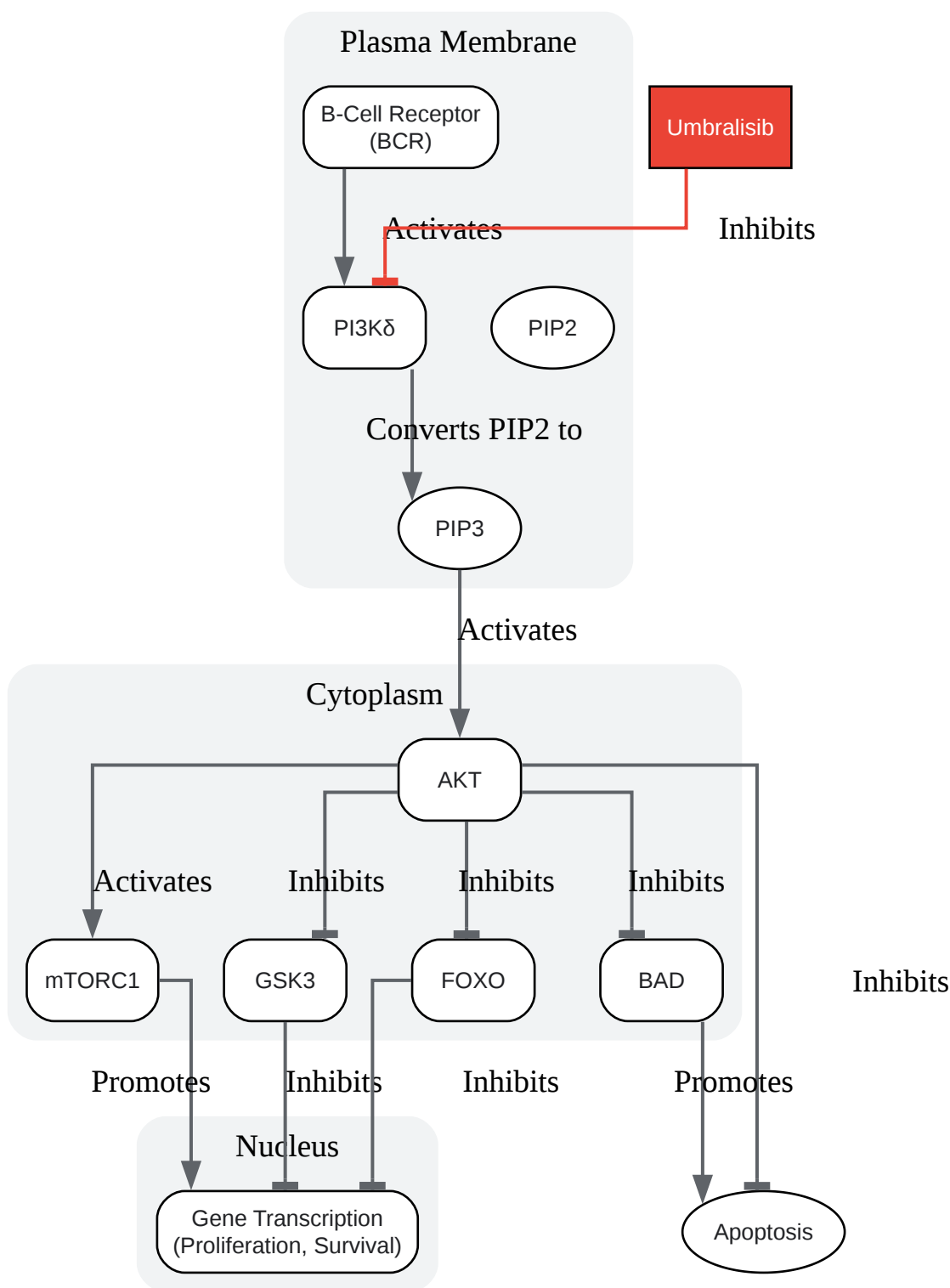
Quantitative Data

The following tables summarize key quantitative data regarding the activity and effects of **Umbralisib Tosylate**.

Parameter	Value	Cell/System	Reference
PI3K δ Inhibition			
IC50	22.2 nM	Enzyme Assay	[16]
EC50	24.3 nM	Cell-based Assay	[16]
CK1 ϵ Inhibition			
IC50	6.0 μ M	[5]	
PI3K Isoform Selectivity			
Selectivity for PI3K δ over α and β isoforms	>1500-fold	[11]	
Selectivity for PI3K δ over γ isoform	~225-fold	[11]	
Cellular Effects			
Inhibition of human whole blood CD19+ cell proliferation (EC50)	100-300 nM	Human Whole Blood	[5]
Clinical Efficacy (UNITY-NHL Trial)			
Overall Response Rate (ORR) - Marginal Zone Lymphoma (MZL)	49%	Patients with relapsed/refractory MZL	[17]
Overall Response Rate (ORR) - Follicular Lymphoma (FL)	43%	Patients with relapsed/refractory FL	[17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by **Umbralisib Tosylate**.



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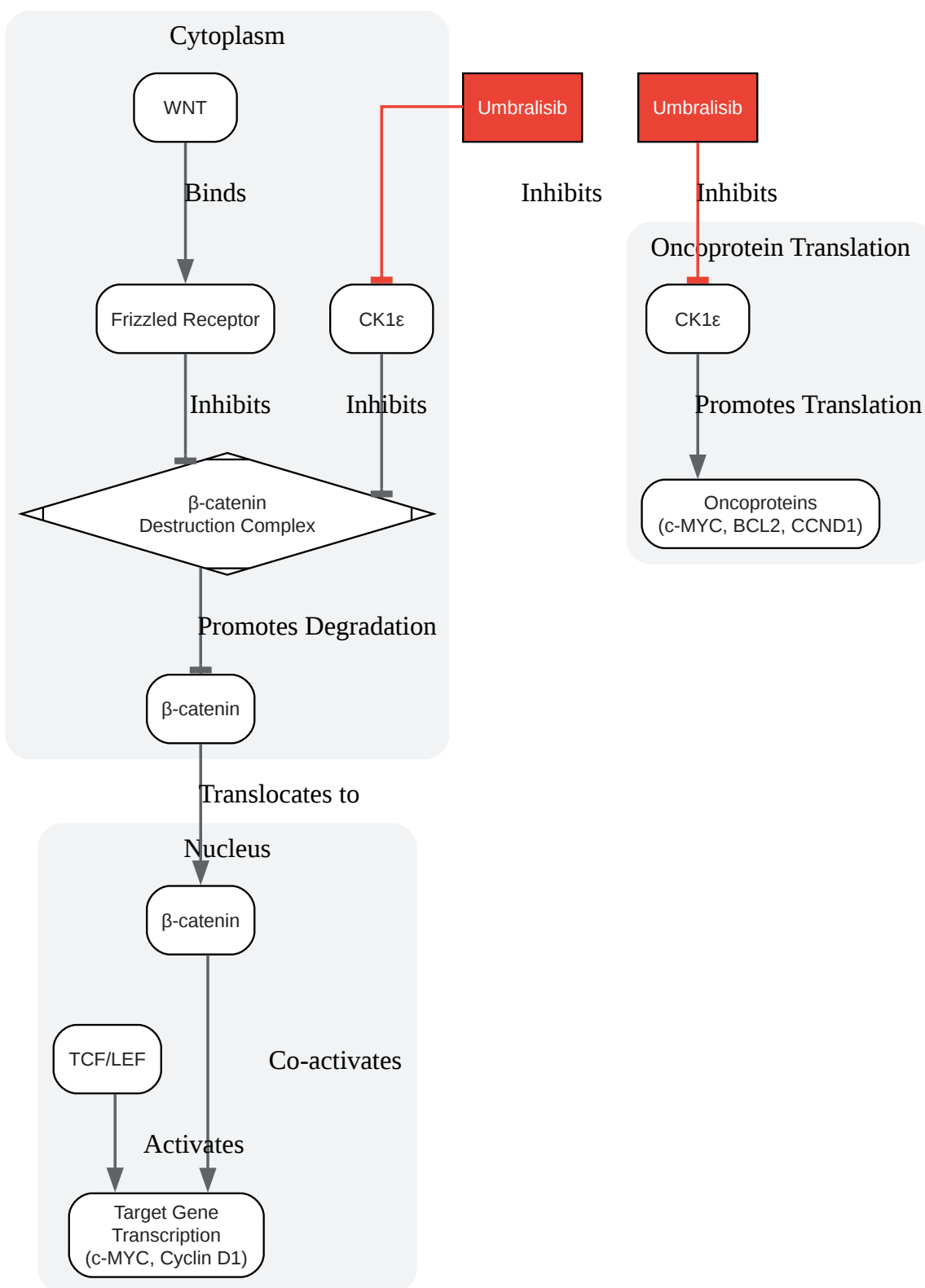
Figure 1: Umbralisib's inhibition of the PI3K δ /AKT/mTOR signaling pathway.[Click to download full resolution via product page](#)

Figure 2: Umbralisib's impact on the WNT/ β -catenin pathway and oncoprotein translation via CK1 ϵ inhibition.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the effects of Umbralisib on downstream signaling pathways. For specific experimental details, it is recommended to consult the cited literature.

Western Blot for Phosphorylated Proteins

Objective: To determine the effect of Umbralisib on the phosphorylation status of key signaling proteins (e.g., AKT, mTOR).

General Protocol:

- Cell Culture and Treatment:
 - Culture lymphoma cell lines (e.g., from the UNITY-NHL trial patient samples) in appropriate media.[\[18\]](#)
 - Treat cells with varying concentrations of Umbralisib or vehicle control (DMSO) for a specified duration.
- Cell Lysis:
 - Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Protein Quantification:
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Stripping and Re-probing:
 - The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Kinase Assay

Objective: To directly measure the inhibitory effect of Umbralisib on the enzymatic activity of PI3K δ .

General Protocol:

- Reaction Setup:
 - In a microplate, combine recombinant PI3K δ enzyme with a lipid substrate (e.g., PIP2) in a kinase reaction buffer.
- Inhibitor Addition:
 - Add varying concentrations of Umbralisib or vehicle control to the reaction wells.
- Kinase Reaction:
 - Initiate the reaction by adding ATP.

- Incubate at a controlled temperature for a specific time to allow for the phosphorylation of the substrate.
- Detection:
 - Quantify the amount of ADP produced (a byproduct of the kinase reaction) using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.
- Data Analysis:
 - Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of Umbralisib on the proliferation and survival of lymphoma cells.

General Protocol:

- Cell Seeding:
 - Seed lymphoma cells in a 96-well plate at a predetermined density.
- Treatment:
 - Add serial dilutions of Umbralisib or vehicle control to the wells.
- Incubation:
 - Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Viability Assessment:
 - Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like PrestoBlue™) to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.

- Measurement:
 - Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis:
 - Normalize the readings to the vehicle control and plot cell viability against the drug concentration to determine the EC50 value.

Conclusion

Umbralisib Tosylate's dual inhibition of PI3K δ and CK1 ϵ results in the disruption of critical signaling pathways that drive the growth and survival of malignant B-cells. The targeted inhibition of the PI3K δ /AKT/mTOR pathway, coupled with the modulation of the WNT/ β -catenin pathway and oncoprotein translation via CK1 ϵ inhibition, provides a multi-pronged attack on cancer cell biology. While its clinical development was halted, the in-depth understanding of its molecular mechanisms of action provides invaluable insights for the development of future kinase inhibitors and for the broader field of cancer research. The experimental protocols outlined in this guide serve as a foundation for researchers seeking to further investigate the intricate signaling networks affected by this and other targeted therapies.

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